3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core substituted with a 4-methylphenyl group at position 3 and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety at the N5-amine position. The 4-methylphenyl group enhances lipophilicity, while the oxolane ring may improve solubility due to its oxygen atom, balancing physicochemical properties for drug-like behavior .
Properties
IUPAC Name |
3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-8-10-15(11-9-14)19-21-23-20(22-13-16-5-4-12-27-16)17-6-2-3-7-18(17)26(21)25-24-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBEYLXFITAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No. 866843-77-8) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 359.4 g/mol. The compound features a quinazoline core fused with a triazole ring, which is known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds in the quinazoline family have demonstrated significant radical scavenging activity. For instance, antioxidant tests using the DPPH assay showed promising results for derivatives of quinazolinones, suggesting similar potential for our compound .
- Cytotoxicity : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cell lines. For example, one study found that certain derivatives could halt the cell cycle in the G1 phase and significantly increase apoptotic cell populations in HCT-116 cells .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases. For instance, studies on related quinazoline derivatives indicated their ability to bind and inhibit kinases effectively, which could be a mechanism underlying their anticancer properties .
- Regulation of Apoptotic Pathways : The influence on apoptotic markers such as p53 and Bcl-2 suggests that this compound may modulate pathways critical for cell survival and death, enhancing its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives:
Scientific Research Applications
Overview
The compound 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, identified by its CAS number 866843-77-8, is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on scientific research and documented case studies.
Pharmaceutical Applications
The triazoloquinazoline framework is known for its potential in drug development due to its ability to interact with biological targets. This compound may be explored for its pharmacological properties, such as enzyme inhibition or receptor modulation.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential use in developing new antibiotics .
- Enzyme Inhibition : The triazoloquinazoline structure is often associated with enzyme inhibitory activities, which could be beneficial in treating diseases like cancer or metabolic disorders .
Material Science Applications
The unique structure of this compound might also find applications in material science:
- Optical Materials : The aromatic rings and heterocyclic structure could contribute to optical properties, making it suitable for use in optical materials or sensors.
- Polymeric Materials : Incorporation into polymers could enhance mechanical or thermal properties, useful in advanced materials research.
Synthesis and Screening
- Synthesis : The compound can be synthesized through multi-step reactions involving the formation of triazoloquinazoline rings, which are crucial for its biological activity .
- Screening : High-throughput screening methods have been used to evaluate similar compounds for their biological activities, including antimicrobial and enzyme inhibitory effects .
Biological Evaluation
- Antimicrobial Screening : Compounds with similar structures have been screened for antimicrobial activity against various pathogens, showing promising results .
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor has been explored using in vitro assays, indicating its role in modulating biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated via analogy to ; †Predicted using substituent contributions.
Functional Group Impact on Activity
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (target compound) provides moderate lipophilicity and steric bulk, favoring membrane penetration. In contrast, the 4-nitrophenyl group () introduces polarity, likely reducing bioavailability .
- Amino Substituents: The oxolan-2-ylmethyl group (target) combines moderate lipophilicity (LogP ~5.2) with hydrogen-bonding capacity from the ether oxygen, ideal for balanced ADME properties. Benzyl () and phenethyl () groups increase LogP (>6), favoring CNS activity but risking solubility issues .
Q & A
Q. Table 1: Key Spectral Data
| Technique | Observed Features | Reference |
|---|---|---|
| 1H NMR | δ 2.4 (s, CH3), δ 3.5–4.2 (m, oxolane protons) | |
| HRMS (ESI+) | m/z 414.92 [M+H]+ |
Basic: How can synthesis yields be optimized for this triazoloquinazoline derivative?
Answer:
Low yields (e.g., 21% in copper-catalyzed reactions ) often stem from competing side reactions. Optimization strategies include:
- Catalyst Screening: Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in cycloadditions .
- Solvent Control: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Modulation: Reactions at 60–80°C reduce decomposition, as seen in analogous triazolo[1,5-a]pyrimidine syntheses (yields up to 56%) .
Q. Table 2: Yield Comparison for Analogous Compounds
| Compound | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Triazoloquinoxaline () | Cu(I) | Toluene | 21% | |
| Triazolo[1,5-a]pyrimidine (Compound 94) | None | EtOH | 56% |
Advanced: How should researchers resolve contradictions in reported synthesis yields?
Answer:
Contradictions (e.g., 21% vs. 56% yields ) arise from divergent reaction conditions. To address this:
- Replicate Protocols: Test variables like catalyst loading (0.1–1.0 eq) and reaction time (12–48 hrs).
- Byproduct Analysis: Use LC-MS to identify undesired intermediates (e.g., dimerization products) .
- Statistical Design: Apply DoE (Design of Experiments) to isolate critical factors (e.g., temperature > solvent polarity in cyclization steps) .
Advanced: What mechanisms underlie its biological activity, and how can they be studied?
Answer:
The compound’s triazoloquinazoline core may interact with enzymes (e.g., dihydroorotate dehydrogenase) or DNA via intercalation . Methodologies include:
- In Vitro Assays: Measure IC50 against Plasmodium falciparum (as done for triazolopyrimidine inhibitors with IC50 < 100 nM) .
- Molecular Docking: Use X-ray crystallography data (e.g., PDB 0UL) to model binding to target proteins .
Advanced: How can computational modeling guide its structural optimization?
Answer:
- Density Functional Theory (DFT): Calculate charge distribution to predict reactive sites (e.g., N-methyl groups as hydrogen bond donors) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous environments to improve bioavailability .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference: Use HPLC with tandem MS (LC-MS/MS) and deuterated internal standards to enhance specificity .
- Low Solubility: Employ derivatization (e.g., acetylation) to improve detectability in plasma .
Advanced: How do substituents influence its bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to hydrophobic enzyme pockets (e.g., 53% yield Compound 93 vs. 11% for unsubstituted analogs) .
- Oxolane Linker: Increases solubility, as seen in N-alkylated triazoloquinazolines with improved pharmacokinetics .
Advanced: What crystallographic techniques reveal its solid-state properties?
Answer:
- Single-Crystal X-ray Diffraction: Resolve conformation of the triazoloquinazoline core (bond lengths ~1.35 Å for N-N bonds) .
- Powder XRD: Monitor polymorph transitions during storage .
Advanced: How can in vivo efficacy be evaluated preclinically?
Answer:
- Cytotoxicity Assays: Use Daphnia magna models for rapid ecotoxicological profiling (EC50 < 10 µM) .
- Xenograft Studies: Test antitumor activity in murine models, dosing at 10–50 mg/kg/day .
Advanced: What are its environmental degradation pathways?
Answer:
- Photolysis: Monitor UV-induced cleavage of the triazole ring via HPLC .
- Biodegradation: Use soil microcosms to assess half-life (t1/2 > 30 days suggests persistence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
